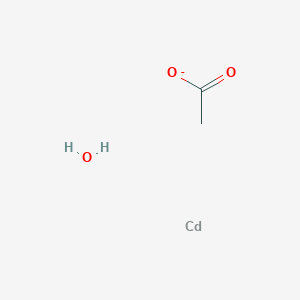

Cadmium;acetate;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Cadmium acetate hydrate can be synthesized through several methods:

-

Reaction with Cadmium Oxide: : One common method involves reacting cadmium oxide with acetic acid and water: [ \text{CdO} + 2 \text{CH₃COOH} + \text{H₂O} \rightarrow \text{Cd(CH₃COO)₂(H₂O)₂} ] This reaction produces cadmium acetate dihydrate .

-

Reaction with Cadmium Nitrate: : Another method involves treating cadmium nitrate with acetic anhydride: [ \text{Cd(NO₃)₂} + 2 \text{(CH₃CO)₂O} \rightarrow \text{Cd(CH₃COO)₂} + 2 \text{HNO₃} ] This method is less common but still effective .

Chemical Reactions Analysis

Cadmium acetate hydrate undergoes various chemical reactions, including:

-

Oxidation and Reduction: : Cadmium acetate can participate in redox reactions, although it is more commonly involved in coordination chemistry.

-

Substitution Reactions: : It can react with other ligands to form different cadmium complexes. For example, reacting with trioctylphosphine selenide forms cadmium selenide, a semiconductor material .

-

Neutralization Reactions: : As a basic salt, cadmium acetate can neutralize acids, forming cadmium salts and water .

Scientific Research Applications

Cadmium acetate hydrate has several applications in scientific research:

-

Chemistry: : It is used as a precursor for the synthesis of cadmium-based semiconductors, such as cadmium selenide and cadmium sulfide .

-

Biology and Medicine: : Cadmium compounds are studied for their toxicological effects and potential therapeutic applications. due to their toxicity, their use is limited and highly regulated .

-

Industry: : Cadmium acetate is used in electroplating, as a catalyst in organic synthesis, and in the production of pigments .

Mechanism of Action

Cadmium acetate exerts its effects primarily through its interaction with cellular components. Cadmium ions can replace zinc ions in various enzymes and proteins, disrupting their function. This can lead to oxidative stress, DNA damage, and apoptosis. Cadmium also binds to metallothionein, a protein that helps regulate metal ions in the body .

Comparison with Similar Compounds

Preparation :

- Synthesized by reacting cadmium oxide (CdO) with acetic acid:

$$ \text{CdO + 2 CH₃COOH + H₂O → Cd(CH₃COO)₂.2H₂O} $$

or by treating cadmium nitrate with acetic anhydride .

Toxicity :

- Classified as carcinogenic (California Prop. 65) and toxic to aquatic life. Exposure routes include inhalation, ingestion, and skin contact, causing kidney/liver damage and respiratory issues .

Comparison with Similar Cadmium Compounds

Cadmium Perchlorate Hydrate (Cd(ClO₄)₂·xH₂O)

- Structure : Hexahydrate form (Cd(ClO₄)₂·6H₂O) with higher hydration than cadmium acetate .

- Applications : Used in explosive synthesis but poses significant safety risks due to perchlorate-organic mixtures .

- Safety : High explosion risk; requires stringent handling protocols .

| Property | Cadmium Acetate Hydrate | Cadmium Perchlorate Hydrate |

|---|---|---|

| Molecular Weight | 266.53 g/mol (dihydrate) | 401.31 g/mol (hexahydrate) |

| Solubility | Water-soluble | Highly soluble in water |

| Toxicity (LD50, mouse) | 14 mg/kg (intraperitoneal) | Data limited; high perchlorate hazard |

| Stability | Decomposes at 130°C | Hygroscopic; explosive when heated |

Key Difference : Cadmium perchlorate’s instability and explosive nature limit its use compared to acetate .

Cadmium Sulfate Hydrate (CdSO₄·xH₂O)

- Structure : Commonly exists as CdSO₄·8/3H₂O .

- Toxicity : More toxic than cadmium acetate in plant studies (e.g., Allium sativum root damage at lower concentrations) .

- Applications : Used in electroplating and pigments but restricted due to environmental persistence .

| Property | Cadmium Acetate Hydrate | Cadmium Sulfate Hydrate |

|---|---|---|

| Environmental Impact | Marine pollutant (UN 2570) | Marine pollutant (UN 2570) |

| Toxicity (Plant Models) | Moderate | High (5x more potent) |

| Regulatory Status | SARA 313 reportable | Similar restrictions |

Key Difference : Sulfate’s higher toxicity in biological systems necessitates stricter exposure controls .

Cadmium Nitrate (Cd(NO₃)₂·4H₂O)

- Applications : Used in glass manufacturing and ceramic glazes.

- Safety: Forms toxic fumes (NOₓ) upon decomposition .

| Property | Cadmium Acetate Hydrate | Cadmium Nitrate |

|---|---|---|

| Thermal Decomposition | Releases acetic acid vapors | Releases NOₓ gases |

| Use in Quantum Dots | Preferred precursor | Less common due to nitrate instability |

Key Difference : Nitrate’s decomposition products pose additional respiratory hazards .

Comparison with Non-Cadmium Acetates

Calcium Acetate Hydrate (Ca(CH₃COO)₂·xH₂O)

- Applications : Pharmaceuticals (phosphate binder in dialysis) and food additive .

- Safety: Non-carcinogenic; lower toxicity than cadmium derivatives .

| Property | Cadmium Acetate Hydrate | Calcium Acetate Hydrate |

|---|---|---|

| Toxicity | Highly toxic (H350) | Low toxicity (GRAS by FDA) |

| Industrial Use | Niche (research) | Broad (food, pharma) |

Key Difference : Calcium acetate’s biocompatibility contrasts sharply with cadmium’s toxicity .

Neodymium Acetate Hydrate ((CH₃COO)₃Nd·xH₂O)

Key Difference : Neodymium acetate lacks cadmium’s environmental persistence and bioaccumulation risks .

Stability and Environmental Impact

- Cadmium Acetate Hydrate : Decomposes at 130°C, releasing acetic acid. Forms toxic CdO upon combustion .

- Environmental Persistence : All cadmium compounds bioaccumulate, but acetates may degrade faster than sulfates or perchlorates .

Regulatory and Handling Considerations

Q & A

Q. Basic: What are the validated methods for synthesizing and purifying cadmium acetate hydrate?

Cadmium acetate hydrate is synthesized by reacting cadmium oxide or cadmium carbonate with glacial acetic acid under controlled conditions. The anhydrous form is obtained by heating the dihydrate at 120°C, while the dihydrate crystallizes from aqueous solutions. Purification involves recrystallization in polar solvents (e.g., water or ethanol) to remove impurities. X-ray crystallography confirms the dihydrate structure .

Methodological Answer :

- Synthesis : Mix cadmium oxide with excess acetic acid (1:2 molar ratio) under reflux for 4–6 hours. Filter and evaporate to obtain crystals.

- Purification : Recrystallize in deionized water (60°C) with slow cooling to room temperature.

- Characterization : Use X-ray diffraction (XRD) to verify crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for Cd²⁺ purity (>99%) .

Q. Basic: What are critical safety protocols for handling cadmium acetate hydrate in laboratory settings?

Cadmium acetate hydrate is classified as acutely toxic (H301, H330), carcinogenic (H350), and environmentally hazardous (H410). Key protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of dust.

- Waste Management : Collect contaminated materials in sealed containers for hazardous waste disposal .

Methodological Answer :

- Exposure Control : Monitor airborne cadmium levels using atomic absorption spectroscopy (AAS), ensuring concentrations remain below the OSHA Permissible Exposure Limit (PEL) of 5 µg/m³ .

- Decontamination : Rinse skin with 10% EDTA solution followed by water to chelate Cd²⁺ ions .

Q. Basic: How does solvent choice impact the solubility and reactivity of cadmium acetate hydrate?

Cadmium acetate hydrate is highly soluble in water (1.94 g/mL at 20°C) and polar solvents like ethanol. Solvent polarity influences its dissociation into Cd²⁺ and acetate ions, which is critical for reactions such as nanoparticle synthesis .

Methodological Answer :

- Solubility Testing : Conduct gravimetric analysis by dissolving known masses in solvents (e.g., DMSO, acetone) at varying temperatures.

- Reactivity Studies : Use conductivity measurements to track ion dissociation rates in different solvents .

Q. Advanced: What molecular mechanisms underlie cadmium acetate hydrate’s organ toxicity?

Cadmium ions (Cd²⁺) disrupt cellular redox balance by binding to sulfhydryl groups in glutathione and metallothioneins, inducing oxidative stress. Chronic exposure causes renal tubular necrosis and osteomalacia due to calcium metabolism disruption .

Methodological Answer :

- In Vitro Models : Treat HEK293 kidney cells with 10–100 µM Cd²⁺ and measure lipid peroxidation (MDA assay) and antioxidant enzyme activity (SOD, CAT).

- In Vivo Models : Administer 2 mg/kg/day cadmium acetate hydrate orally to rats for 28 days; analyze urine β₂-microglobulin levels as a biomarker of renal damage .

Q. Advanced: Which analytical techniques are most reliable for quantifying cadmium acetate hydrate in complex matrices?

- ICP-MS : Detects Cd²⁺ at ppb levels with <5% RSD.

- Ion Chromatography (IC) : Separates acetate ions (retention time: 8.2 min) using a Dionex AS11-HC column.

- UV-Vis Spectroscopy : Quantify Cd²⁺ via complexation with dithizone (λmax = 520 nm) .

Methodological Answer :

- Sample Preparation : Digest 0.1 g sample in HNO₃/H₂O₂ (3:1) at 180°C for microwave-assisted acid digestion.

- Calibration : Prepare standards (0.1–10 ppm Cd²⁺) in 2% HNO₃ matrix .

Q. Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., molar mass, solubility)?

Discrepancies arise from hydration state misreporting or impurities. For example, the dihydrate (Cd(CH₃COO)₂·2H₂O) has a molar mass of 266.53 g/mol, while the anhydrous form is 230.50 g/mol.

Methodological Answer :

- Validation : Use thermogravimetric analysis (TGA) to determine hydration water content (weight loss at 100–150°C).

- Cross-Validation : Compare XRD patterns with the Cambridge Structural Database (CSD) entry CADACE01 .

Q. Advanced: What experimental designs minimize ecological risks during cadmium acetate hydrate usage?

- Containment : Use double-contained vessels to prevent spills.

- Bioremediation : Post-experiment, treat wastewater with Pseudomonas putida biofilms to adsorb Cd²⁺ (efficiency >90%) .

Methodological Answer :

- Leachate Testing : Perform column studies with soil analogs (pH 5–8) to model Cd²⁺ mobility.

- Ecotoxicology : Expose Daphnia magna to 0.1–1 mg/L Cd²⁺ for 48 hours; calculate LC₅₀ .

Q. Advanced: How should toxicity studies be designed to account for bioaccumulation kinetics?

- Dosing Regimen : Administer cadmium acetate hydrate intraperitoneally (0.5 mg/kg) to mice twice weekly for 8 weeks.

- Tissue Analysis : Use neutron activation analysis (NAA) to quantify Cd²⁺ in liver and kidney homogenates .

Methodological Answer :

- Kinetic Modeling : Fit a two-compartment model to serum Cd²⁺ levels using NONMEM software.

- Histopathology : Score renal sections for tubular atrophy and interstitial fibrosis .

Q. Advanced: What strategies improve reproducibility in cadmium acetate hydrate-based syntheses (e.g., nanoparticles)?

Variability often stems from inconsistent precursor purity or reaction pH.

Methodological Answer :

Properties

Molecular Formula |

C2H5CdO3- |

|---|---|

Molecular Weight |

189.47 g/mol |

IUPAC Name |

cadmium;acetate;hydrate |

InChI |

InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/p-1 |

InChI Key |

DJEVLLXYYDXCCO-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].O.[Cd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.